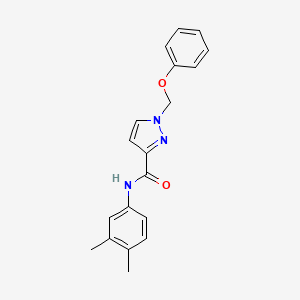![molecular formula C17H15ClN4O2 B4382404 1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N-(3-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4382404.png)
1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N-(3-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
1-[(4-Chloro-3-methylphenoxy)methyl]-N-(3-pyridyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorinated phenoxy group, a pyridyl group, and a pyrazole carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chloro-3-methylphenoxy)methyl]-N-(3-pyridyl)-1H-pyrazole-3-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Phenoxy Intermediate: The reaction begins with the chlorination of 4-methylphenol to form 4-chloro-3-methylphenol. This intermediate is then reacted with formaldehyde to produce 4-chloro-3-methylphenoxymethyl chloride.
Coupling with Pyridine: The phenoxy intermediate is then coupled with 3-pyridylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the desired phenoxy-pyridyl intermediate.
Formation of the Pyrazole Carboxamide:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Chloro-3-methylphenoxy)methyl]-N-(3-pyridyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Formation of 4-chloro-3-methylphenoxyacetic acid.
Reduction: Formation of 4-chloro-3-methylphenoxymethylamine.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
1-[(4-Chloro-3-methylphenoxy)methyl]-N-(3-pyridyl)-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-chloro-3-methylphenoxy)methyl]-N-(3-pyridyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
- 1-[(4-Chloro-3-methylphenoxy)methyl]-N-(3-pyridyl)-1H-pyrazole-3-carboxylate
- 1-[(4-Chloro-3-methylphenoxy)methyl]-N-(3-pyridyl)-1H-pyrazole-3-sulfonamide
Uniqueness: 1-[(4-Chloro-3-methylphenoxy)methyl]-N-(3-pyridyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
Properties
IUPAC Name |
1-[(4-chloro-3-methylphenoxy)methyl]-N-pyridin-3-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c1-12-9-14(4-5-15(12)18)24-11-22-8-6-16(21-22)17(23)20-13-3-2-7-19-10-13/h2-10H,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEHMHVRIOUAAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCN2C=CC(=N2)C(=O)NC3=CN=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2,4-dimethylphenoxy)methyl]-N-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4382326.png)
![N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2-chlorobenzamide](/img/structure/B4382329.png)
![1-[(2-bromo-4-chlorophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4382334.png)
![N-(2,4-difluorophenyl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4382356.png)
![1-[(2-bromo-4-chlorophenoxy)methyl]-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4382369.png)
![1-[(2-bromo-4-chlorophenoxy)methyl]-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4382373.png)
![1-[(2-bromo-4-chlorophenoxy)methyl]-N-(3,4-difluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4382381.png)
![1-[(2,4-DICHLOROPHENOXY)METHYL]-N-(4-METHYLPIPERAZINO)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4382394.png)
![1-[(2-bromo-4-chlorophenoxy)methyl]-N-(2,6-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4382401.png)
![1-[(2-bromo-4-chlorophenoxy)methyl]-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4382407.png)
![N-(3-chloro-4-methylphenyl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4382415.png)
![N-[3-(AMINOCARBONYL)-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4382442.png)
![1-[(2,4-DIMETHYLPHENOXY)METHYL]-N-(2-NAPHTHYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4382444.png)
